molecular formula C18H15N5O2S B5861907 2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole

2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5861907
M. Wt: 365.4 g/mol
InChI Key: QGPJFTHNYBWHMD-UHFFFAOYSA-N
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Description

2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a 1,2,4-triazole ring and an oxadiazole ring, both of which are known for their diverse biological activities. The presence of the methoxyphenyl and phenyl groups further enhances its potential as a pharmacologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This is usually achieved by the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the sulfanyl group: The triazole ring is then functionalized with a sulfanyl group through nucleophilic substitution reactions.

    Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of dihydro-oxadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro-oxadiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as kinases and proteases.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-({[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of the triazole and oxadiazole rings, which confer a broad spectrum of biological activities. The presence of the methoxyphenyl and phenyl groups further enhances its pharmacological potential, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-24-14-9-7-12(8-10-14)16-19-18(23-21-16)26-11-15-20-22-17(25-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPJFTHNYBWHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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